Cas no 2171687-75-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid)

3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid is an Fmoc-protected amino acid derivative featuring a methylsulfanylbutylcarbamoyl side chain, making it valuable in peptide synthesis and bioconjugation applications. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions while maintaining acid-labile side-chain stability. The methylsulfanyl (thioether) moiety enhances reactivity for further functionalization, such as oxidation or alkylation, expanding its utility in chemical modifications. Its carboxylic acid terminus allows for coupling to resins or other biomolecules via standard amidation strategies. This compound is particularly useful in solid-phase peptide synthesis (SPPS) and the development of thiol-reactive probes or linkers.
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid structure
2171687-75-3 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid
CAS番号:2171687-75-3
MF:C24H28N2O5S
メガワット:456.554525375366
CID:5961747
PubChem ID:165551355

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid
    • EN300-1488270
    • 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
    • 2171687-75-3
    • インチ: 1S/C24H28N2O5S/c1-32-13-7-6-12-25-23(29)21(14-22(27)28)26-24(30)31-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-15H2,1H3,(H,25,29)(H,26,30)(H,27,28)
    • InChIKey: XZYFKQMLBITGBV-UHFFFAOYSA-N
    • ほほえんだ: S(C)CCCCNC(C(CC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • せいみつぶんしりょう: 456.17189317g/mol
  • どういたいしつりょう: 456.17189317g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 12
  • 複雑さ: 624
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 130Ų

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1488270-1.0g
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
1g
$0.0 2023-06-06
Enamine
EN300-1488270-50mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1488270-10000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
10000mg
$14487.0 2023-09-28
Enamine
EN300-1488270-100mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1488270-1000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488270-2500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
2500mg
$6602.0 2023-09-28
Enamine
EN300-1488270-5000mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1488270-250mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1488270-500mg
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-{[4-(methylsulfanyl)butyl]carbamoyl}propanoic acid
2171687-75-3
500mg
$3233.0 2023-09-28

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid 関連文献

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acidに関する追加情報

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic Acid: A Comprehensive Overview

3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid (CAS No. 2171687-75-3) is a specialized organic compound widely used in peptide synthesis and pharmaceutical research. This compound, often referred to as Fmoc-protected amino acid derivative, plays a crucial role in solid-phase peptide synthesis (SPPS) due to its unique structural features and reactivity. Its Fmoc group provides temporary protection for the amino group, while the methylsulfanyl butylcarbamoyl moiety offers additional functional versatility.

The molecular structure of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid combines several important chemical functionalities. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is particularly valuable in peptide chemistry as it can be easily removed under mild basic conditions, making it ideal for stepwise peptide elongation. The presence of the methylsulfanyl group adds potential for further chemical modifications, which is why researchers frequently search for "Fmoc amino acid derivatives with thioether functionality" or "modified Fmoc-protected building blocks".

In contemporary research, this compound has gained attention for its applications in developing peptide-based therapeutics and drug delivery systems. With the growing interest in personalized medicine and targeted therapies, scientists are increasingly looking for "custom peptide synthesis building blocks" and "Fmoc-protected amino acid derivatives for drug discovery". The compound's ability to introduce specific functional groups into peptide chains makes it valuable for creating bioactive peptides with enhanced stability and target specificity.

The synthesis and handling of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid require specialized knowledge in organic chemistry techniques. Researchers often inquire about "storage conditions for Fmoc-protected amino acids" and "compatibility with common peptide coupling reagents". Proper storage at -20°C under inert atmosphere is recommended to maintain stability, while its reactivity profile suggests compatibility with standard peptide coupling agents like HBTU or HATU in the presence of appropriate bases.

From a market perspective, the demand for specialty amino acid derivatives like this compound has been steadily increasing. Pharmaceutical companies and research institutions frequently search for "high-purity Fmoc-protected building blocks" and "custom amino acid derivatives for peptide synthesis". The global peptide therapeutics market growth has directly impacted the demand for such specialized intermediates, with manufacturers focusing on developing compounds with improved solubility and coupling efficiency.

Quality control of 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid typically involves analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods verify the compound's purity and structural integrity, addressing common researcher concerns about "analytical methods for Fmoc-amino acid characterization" and "quality standards for peptide synthesis reagents". The availability of comprehensive analytical data sheets has become an important factor in purchasing decisions for research laboratories.

Recent advancements in peptide chemistry have highlighted the importance of modified amino acid building blocks like this compound. Its unique combination of Fmoc protection and thioether functionality makes it particularly useful for creating peptides with enhanced membrane permeability or specific binding properties. This aligns with current research trends focusing on "cell-penetrating peptides" and "peptide-drug conjugates", which are among the most searched topics in pharmaceutical development.

The environmental and handling considerations for 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid follow standard laboratory safety protocols. While not classified as hazardous, proper personal protective equipment is recommended when handling, as with all fine chemicals. Researchers often look for information about "safe handling of Fmoc-protected compounds" and "waste disposal procedures for peptide synthesis reagents", reflecting the growing emphasis on laboratory safety and sustainability.

Future research directions involving this compound may explore its potential in developing peptide-based biomaterials and targeted drug delivery systems. The compound's structural features make it interesting for creating smart peptide conjugates that respond to specific biological stimuli. These applications correspond to emerging search trends such as "stimuli-responsive peptide materials" and "peptide-based nanotechnology", indicating where this specialized building block might find new applications.

In conclusion, 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{4-(methylsulfanyl)butylcarbamoyl}propanoic acid (CAS No. 2171687-75-3) represents an important tool in modern peptide chemistry and pharmaceutical research. Its unique combination of protective groups and functional moieties addresses several current challenges in peptide synthesis and drug development, making it a valuable compound for researchers working at the forefront of biomedical science.

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